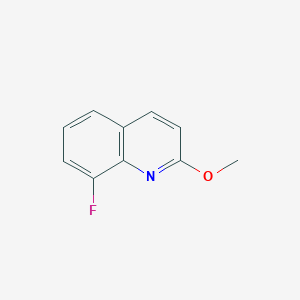

8-Fluoro-2-methoxyquinoline

Description

8-Fluoro-2-methoxyquinoline (CAS 46001-36-9) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol. The compound features a methoxy group at position 2 and a fluorine atom at position 8 on the quinoline scaffold. Its synthesis typically involves reactions starting from 2-fluoroaniline and acrolein derivatives . Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Quinoline derivatives are widely studied for their pharmacological and material science applications. The fluorine atom at position 8 enhances electronegativity and influences electronic distribution, while the methoxy group at position 2 contributes to steric and electronic effects, impacting reactivity and intermolecular interactions.

Properties

IUPAC Name |

8-fluoro-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOIKPFFCHXRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2F)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Fluoro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyaniline with fluorinated reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 8-Fluoro-2-methoxyquinoline can be categorized as follows:

Chemistry

- Building Block : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand in various coordination complexes.

Biology

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, thereby exhibiting antibacterial activity similar to fluoroquinolones .

Medicine

- Anticancer Potential : Research indicates that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells through interference with DNA replication mechanisms. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer .

- Therapeutic Applications : The compound is being explored for its therapeutic potential in treating diseases like malaria and tuberculosis, with ongoing studies focusing on its efficacy against Mycobacterium tuberculosis .

Industry

- Dyes and Liquid Crystals : this compound finds industrial applications in producing dyes and liquid crystals due to its unique optical properties.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on different cancer cell lines. Results indicated significant activity against melanoma and breast cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Research : Another study focused on the synthesis of new quinoline derivatives with insecticidal effects against malaria vectors. The findings highlighted the effectiveness of these compounds in controlling mosquito populations while also exhibiting anticancer properties .

- Tuberculosis Inhibition : Recent research investigated arylated quinoline carboxylic acids for their inhibitory effects on Mycobacterium tuberculosis. The study found promising results with certain derivatives demonstrating effective inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 8-fluoro-2-methoxyquinoline with structurally analogous quinoline derivatives, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position and Electronegativity: The 8-fluoro group in this compound increases electron-withdrawing effects compared to 8-bromo (larger, polarizable) or 8-chloro (moderately electronegative) analogs . 2-Methoxy vs. 2-Methyl: Methoxy groups donate electron density via resonance, whereas methyl groups exert steric effects without significant electronic contributions. This difference influences reactivity in cross-coupling reactions .

Crystallographic and Physicochemical Properties

- Crystal Packing: 8-Methoxy-2-methylquinoline exhibits a planar quinoline ring with a dihedral angle of 3.7° between the methyl and methoxy groups, favoring π-π stacking . In contrast, this compound’s fluorine atom may induce C–F⋯π interactions, as seen in fluorinated quinolines like 8-(2,2,2-trifluoroethoxy)quinoline . 8-Chloro-2-methylquinoline displays shorter N⋯Cl contacts (3.298 Å) compared to fluorine analogs, affecting molecular packing .

Solubility and Stability :

- Fluorine’s small size and high electronegativity improve solubility in polar solvents relative to bromine or chlorine derivatives. However, methoxy groups enhance hydrophilicity compared to methyl substituents .

Q & A

Q. What controls are essential when testing this compound as a fluorescent metal sensor?

- Methodological Answer :

- Include metal-free buffers (e.g., Chelex-treated PBS) and competing ions (Zn²⁺, Fe³⁺). Validate selectivity via Job’s plot analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.